4-(1-Amino-2-methylpropyl)aniline

TAAR1 Agonist cAMP Assay GPCR Pharmacology

Researchers sourcing TAAR1 ligands often face inconsistent potency data with generic analogs, compromising assay validation. This compound is a defined, high-purity positive control that directly solves this pain point. - Potency Validated: High-affinity rat TAAR1 agonist (EC50 = 0.600 nM) for robust HTS validation. - Stereochemical Precision: Available as a single enantiomer for exacting SAR studies. - Derivatization Handle: The aniline core enables facile probe design, unlike simple linear amines.

Molecular Formula C10H16N2
Molecular Weight 164.25 g/mol
Cat. No. B12985736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-Amino-2-methylpropyl)aniline
Molecular FormulaC10H16N2
Molecular Weight164.25 g/mol
Structural Identifiers
SMILESCC(C)C(C1=CC=C(C=C1)N)N
InChIInChI=1S/C10H16N2/c1-7(2)10(12)8-3-5-9(11)6-4-8/h3-7,10H,11-12H2,1-2H3
InChIKeyGGICBSHPDFTUAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(1-Amino-2-methylpropyl)aniline Overview


4-(1-Amino-2-methylpropyl)aniline (CAS 1270541-18-8) is a primary aromatic amine featuring a para-substituted aniline core and a 1-amino-2-methylpropyl side chain. This compound possesses a molecular weight of 164.25 g/mol, a predicted logP of 2.79, and a predicted pKa of 10.27 ± 0.10 [1]. Its structural motif—a bulky, branched aliphatic amine adjacent to an aniline—defines its unique physicochemical and pharmacological profile, distinguishing it from simpler, linear aniline derivatives and positioning it as a versatile intermediate and a ligand of interest for trace amine-associated receptor 1 (TAAR1) research [2]. The compound is available in high purity and as a single enantiomer, enabling precise stereochemical studies .

Irreplaceability of 4-(1-Amino-2-methylpropyl)aniline


Generic substitution of 4-(1-Amino-2-methylpropyl)aniline with simpler aniline analogs like 4-(aminomethyl)aniline or 4-(2-aminopropyl)aniline is not feasible due to fundamental differences in lipophilicity, steric bulk, and target engagement. The branched isobutylamine side chain of the target compound confers a significantly higher calculated logP (2.79) [1] compared to more polar analogs, directly impacting its membrane permeability and pharmacokinetic behavior. More critically, this specific structural feature is essential for high-affinity binding and functional activity at TAAR1, a G protein-coupled receptor implicated in neuropsychiatric disorders [2]. Substituting this compound with a linear or less sterically hindered analog would result in a complete loss of the desired receptor interaction profile, undermining the validity of any pharmacological or chemical biology experiment that depends on this specific mechanism of action [2].

4-(1-Amino-2-methylpropyl)aniline Quantitative Evidence


TAAR1 Potency vs β-PEA

In a direct head-to-head functional assay measuring TAAR1 agonism via cAMP accumulation in recombinant HEK293 cells, 4-(1-Amino-2-methylpropyl)aniline (as the (R)-enantiomer) demonstrated potent activation with an EC50 of 0.600 nM [1]. This is in stark contrast to the endogenous trace amine β-phenylethylamine (β-PEA), a well-characterized TAAR1 agonist, which typically exhibits EC50 values in the micromolar range (e.g., 1-10 µM) in similar assay systems [2]. The ~3,000-fold improvement in potency for the target compound underscores its utility as a high-affinity tool compound.

TAAR1 Agonist cAMP Assay GPCR Pharmacology

Cross-Species TAAR1 Potency

The compound exhibits differential functional potency across species orthologs of TAAR1. While an EC50 of 0.600 nM was observed at rat TAAR1 [1], a cross-study comparison reveals an EC50 of 233 nM for agonist activity at recombinant human TAAR1 expressed in CHO-K1 cells, as measured by intracellular cAMP accumulation after 30 minutes [2]. Furthermore, binding affinity data indicate a pKi of 7.39 at mouse TAAR1 [3]. This ~390-fold difference in potency between rat and human orthologs provides a quantifiable measure of species selectivity that is crucial for interpreting preclinical data and designing translational studies.

Species Selectivity TAAR1 Preclinical Model Translation

Lipophilicity & Permeability Comparison

The lipophilicity of 4-(1-Amino-2-methylpropyl)aniline, as indicated by a calculated LogP of 2.79 [1], is a key differentiating factor from less substituted analogs. For comparison, 4-(aminomethyl)aniline has a calculated LogP of 0.1 [2]. This class-level inference suggests that the branched-chain compound possesses over a 400-fold higher theoretical partition coefficient (logP difference of 2.69 equates to a 490-fold difference in P). This substantial increase in lipophilicity is predicted to enhance passive membrane permeability, a critical parameter for achieving intracellular target engagement or crossing the blood-brain barrier, which is highly relevant for CNS-targeted TAAR1 research.

Lipophilicity Drug-likeness Physicochemical Profiling

4-(1-Amino-2-methylpropyl)aniline Applications


TAAR1 HTS Positive Control

Use 4-(1-Amino-2-methylpropyl)aniline as a validated, high-potency (EC50 = 0.600 nM at rat TAAR1 [1]) positive control agonist in high-throughput screening campaigns aimed at identifying novel TAAR1 agonists or antagonists. Its well-characterized activity profile across species orthologs allows for robust assay validation and hit triage in both primary (rat) and counter-screening (human) assays.

TAAR1 Probe Synthesis

Leverage the compound's structure as a high-affinity pharmacophore for the rational design and synthesis of next-generation TAAR1 chemical probes. The aniline moiety provides a convenient handle for further derivatization (e.g., amide bond formation) to explore structure-activity relationships (SAR) aimed at improving subtype selectivity, metabolic stability, or CNS exposure, while maintaining the core isobutylamine motif critical for high potency [2].

TAAR1 In Vivo Target Validation

Employ this compound as a tool agonist in rat behavioral models of schizophrenia, addiction, or depression to validate TAAR1 as a therapeutic target. Given its exceptional potency at rat TAAR1 (EC50 = 0.600 nM [1]), it is optimally suited for these models, enabling robust target engagement studies and phenotypic readouts at low doses. However, researchers must carefully account for its lower potency at human TAAR1 (EC50 = 233 nM [3]) when interpreting translational relevance to human disease.

Technical Documentation Hub

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